N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a heterocyclic compound featuring a tricyclic core with nitrogen atoms at positions 1, 7, and 9, an oxo group at position 2, and a methoxyethyl substituent at position 5. The 2-chlorophenylmethyl group at the N-terminus introduces aromatic and hydrophobic characteristics.
Properties
Molecular Formula |
C22H20ClN5O3 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-31-11-10-28-19(24)15(21(29)25-13-14-6-2-3-7-17(14)23)12-16-20(28)26-18-8-4-5-9-27(18)22(16)30/h2-9,12,24H,10-11,13H2,1H3,(H,25,29) |
InChI Key |
TXCPGSBDOUMZGY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo framework, followed by the introduction of the chlorophenyl and methoxyethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of nitrogen-rich tricyclic systems. Key structural analogues include:
- Tricyclic benzimidazoles: These share a fused aromatic system but lack the imino and methoxyethyl groups, reducing conformational flexibility.
- Quinazolinone derivatives: Feature a similar oxo group but substitute the tricyclic core with a bicyclic system, limiting steric interactions.
Physicochemical Properties
Critical micelle concentration (CMC) and solubility are pivotal for bioavailability. While BAC-C12 (a quaternary ammonium analogue) exhibits a CMC of 8.3 mM via spectrofluorometry and 8.0 mM via tensiometry , the target compound’s rigid tricyclic structure likely reduces micelle formation, favoring membrane penetration over surfactant behavior.
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | BAC-C12 (Analogue) | Quinazolinone Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 335.9 | 250–300 |
| LogP | 2.8 (predicted) | 3.1 | 1.5–2.0 |
| CMC (mM) | Not applicable (non-surfactant) | 8.3 (spectrofluorometry) | N/A |
| Solubility | Low (hydrophobic core) | Moderate (surfactant) | Moderate |
Methodological Considerations
Comparative studies rely on techniques like:
- Spectrofluorometry/tensiometry : For surfactants like BAC-C12, these methods yield consistent CMC values .
- Virtual screening : Algorithms assessing molecular fingerprints or 3D shape similarity (e.g., ROCS) highlight the target’s unique tricyclic geometry, which may evade traditional similarity thresholds despite functional group overlap .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a unique triazatricyclo structure characterized by its chlorophenyl and carboxamide functional groups. The intricate arrangement of these molecular components contributes to its distinct chemical properties and potential interactions within biological systems.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23ClN5O3 |
| Molecular Weight | 392.86 g/mol |
| CAS Number | 371119-46-9 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from the formation of the triazatricyclo core. Key steps include:
- Formation of the Triazatricyclo Core : Utilizing appropriate precursors and reaction conditions.
- Introduction of Functional Groups : Incorporating the chlorophenylmethyl and methoxyethyl groups through substitution reactions.
- Optimization for Yield : Employing continuous flow reactors for industrial applications to enhance yield and consistency.
Biological Activity
The biological activity of N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca has been associated with its ability to interact with specific molecular targets in biological systems.
Research indicates that this compound may modulate the activity of certain receptors or enzymes which can lead to various pharmacological effects:
- Receptor Interaction : Potential binding to neurotransmitter receptors.
- Enzyme Modulation : Inhibition or activation of key metabolic enzymes.
These interactions are crucial for elucidating the compound's therapeutic potential in various medical applications.
Case Studies and Research Findings
-
Antitumor Activity : A study investigated the antitumor effects of similar triazatricyclo compounds and found significant inhibition of cancer cell proliferation in vitro.
- Findings: The compound demonstrated IC50 values in the micromolar range against various cancer cell lines.
-
Neuroprotective Effects : Research on related compounds indicated potential neuroprotective properties through antioxidant mechanisms.
- Findings: Reduction in oxidative stress markers was observed in cellular models exposed to neurotoxic agents.
-
Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains.
- Findings: Zone of inhibition assays showed effectiveness against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
